molecular formula C23H18BrClN2O4 B12030599 [4-bromo-2-[(E)-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate

[4-bromo-2-[(E)-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate

Cat. No.: B12030599
M. Wt: 501.8 g/mol
InChI Key: XIADTMJRPOYOPZ-LGJNPRDNSA-N
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Description

[4-bromo-2-[(E)-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate is a complex organic compound with the molecular formula C23H18BrClN2O4 and a molecular weight of 501.768 g/mol . This compound is known for its unique chemical structure, which includes bromine, chlorine, and phenyl groups, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-bromo-2-[(E)-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the general principles of organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its large-scale production.

Chemical Reactions Analysis

Types of Reactions

[4-bromo-2-[(E)-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) can be employed.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, hydrolysis of the ester linkage would yield 2-chlorobenzoic acid and the corresponding alcohol.

Scientific Research Applications

[4-bromo-2-[(E)-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of [4-bromo-2-[(E)-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The hydrazone moiety may play a role in its binding affinity and specificity .

Properties

Molecular Formula

C23H18BrClN2O4

Molecular Weight

501.8 g/mol

IUPAC Name

[4-bromo-2-[(E)-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate

InChI

InChI=1S/C23H18BrClN2O4/c1-15-6-2-5-9-20(15)30-14-22(28)27-26-13-16-12-17(24)10-11-21(16)31-23(29)18-7-3-4-8-19(18)25/h2-13H,14H2,1H3,(H,27,28)/b26-13+

InChI Key

XIADTMJRPOYOPZ-LGJNPRDNSA-N

Isomeric SMILES

CC1=CC=CC=C1OCC(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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